
4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole
Descripción general
Descripción
4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole (4-BFPT) is a heterocyclic compound with a fused aromatic ring system. It is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. It is a colorless solid that is insoluble in water and has a melting point of 199-201°C. 4-BFPT has been widely studied due to its unique structure and potential applications in the fields of catalysis, drug delivery, and material science.
Aplicaciones Científicas De Investigación
Fungicidal Properties
Research indicates that thiazole derivatives, including those with bromo and fluoro substituents, possess notable fungicidal properties. The cyclic grouping —N—C—S— in their structure, which is similar to that found in well-known fungicides, along with the presence of lipophilic and polar substituents like aryl and amino groups, enhances their fungi-toxic properties. The introduction of halogens into the aromatic nuclei increases their fungicidal effectiveness, with bromo-derivatives often more potent than chloro-compounds (Mahapatra, 1956).
Anticancer and Antioxidant Activities
Thiazole derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. A study synthesized imidazo (2, 1-b) Thiazole derivatives, starting from the reaction of 2-amino thiazole with 4-bromo phenyl bromide, and found that these compounds exhibited excellent anticancer activity against kidney cancer and notable antioxidant properties (Hussein & Al-lami, 2022).
Corrosion Inhibition
A study on the inhibitory effects of halogen-substituted thiazole derivatives on mild steel corrosion in sulfuric acid revealed that derivatives such as 2-amino-4-(4-fluorophenyl)-thiazole can effectively inhibit corrosion. The study highlighted the potential of these compounds as corrosion inhibitors, especially at higher temperatures (Gong et al., 2019).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of thiazole derivatives. For instance, new thiazole derivatives have been synthesized and characterized for their fungicidal, insecticidal, and plant growth regulating activities (Çapan, Ilhan, & Dolatabadi, 1993). Another study explored the synthesis of thiazole-based-thiourea analogs, demonstrating their potential as anticancer, antiglycation, and antioxidant agents (Taha et al., 2023).
Antimicrobial Activity
Thiazole derivatives have also been synthesized and investigated for their antimicrobial activity. For example, a study synthesized fluorinated benzothiazolo imidazole compounds and found that they exhibited promising antimicrobial activity (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Fluorescent Sensing
Thiazole derivatives have been used in fluorescent sensors. A study developed 2-pyridylthiazole derivatives as a ratiometric fluorescent sensor for Fe(III), demonstrating the utility of these compounds in sensing applications (Wang et al., 2016).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNS/c16-12-5-1-10(2-6-12)14-9-19-15(18-14)11-3-7-13(17)8-4-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCOMGNRDCUQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3035211.png)
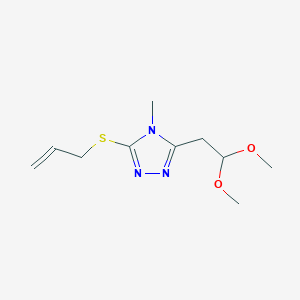

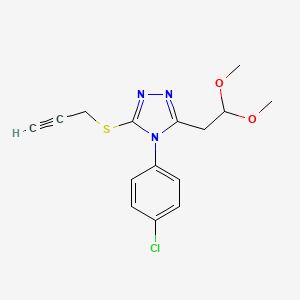
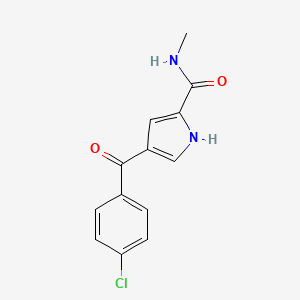
![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfinyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3035221.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine](/img/structure/B3035223.png)
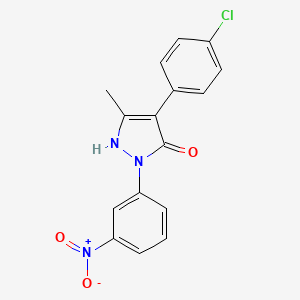
![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B3035227.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035228.png)
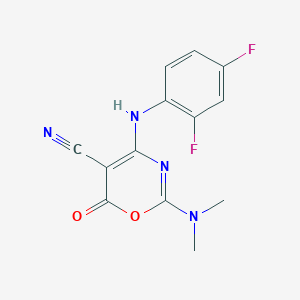
![2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile](/img/structure/B3035231.png)
![2-(2,4-Dichlorophenyl)-2-[6-(1-pyrrolidinyl)-3-pyridazinyl]acetonitrile](/img/structure/B3035232.png)
![2,4-dichloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B3035233.png)